molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B017476
CAS No.: 87679-21-8
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
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Description

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Mode of Action

It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.

Action Environment

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure may interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or advanced composites.

Comparison with Similar Compounds

    Cyclopentane derivatives: These compounds share a similar ring structure but differ in functional groups.

    Pyrrole derivatives: Compounds with a pyrrole ring that may have different substituents.

Uniqueness: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure. This uniqueness makes it valuable for applications where precise molecular interactions are required, such as in drug design or materials science.

Properties

IUPAC Name

(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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